6-Bromo-8-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
6-Bromo-8-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 8th position on the naphthalene ring, along with an amine group at the 1st position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a naphthalene derivative followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the reduction of the intermediate compound to introduce the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
6-Bromo-8-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromine atom and amine group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-(trifluoromethyl)quinoline
- 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Uniqueness
Compared to similar compounds, 6-Bromo-8-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H11BrF3N |
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Molecular Weight |
294.11 g/mol |
IUPAC Name |
6-bromo-8-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11BrF3N/c12-7-4-6-2-1-3-9(16)10(6)8(5-7)11(13,14)15/h4-5,9H,1-3,16H2 |
InChI Key |
MKFNGLYELBIDMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2C(F)(F)F)Br)N |
Origin of Product |
United States |
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